Bms 182264

Übersicht

Beschreibung

BMS 182264 ist ein niedermolekulares Medikament, das von Bristol Myers Squibb entwickelt wurde. Es ist bekannt für seine Rolle als Aktivator von Kalium-ATP-Kanälen, die an verschiedenen physiologischen Prozessen beteiligt sind. Die Verbindung hat sich als potenziell therapeutisch bei der Behandlung von Erkrankungen des Immunsystems, Herz-Kreislauf-Erkrankungen und Atemwegserkrankungen erwiesen .

Vorbereitungsmethoden

Die Synthese von BMS 182264 beinhaltet die Kombination von Strukturmerkmalen von Kalium-ATP-Kanalöffnern wie Cromakalim und Pinacidil. Die genauen Syntheserouten und Reaktionsbedingungen sind Eigentum von Bristol Myers Squibb. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, die die Bildung eines Benzylaminderivats beinhalten .

Analyse Chemischer Reaktionen

BMS 182264 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

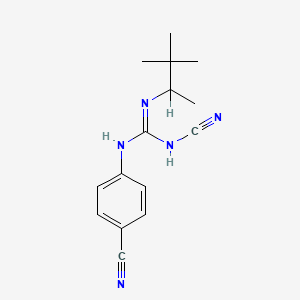

- Molecular Formula : C15H19N5

- CAS Registry Number : 127749-54-6

- InChIKey : PGYDRGZVXVVZQC-UHFFFAOYSA-N

Cardiovascular Diseases

BMS-182264 has shown promise in treating conditions such as hypertension and ischemic heart disease. Research indicates that it exhibits smooth muscle relaxing properties comparable to other KATP openers like cromakalim and pinacidil, but with enhanced selectivity for vascular tissues. This selectivity potentially reduces side effects typically associated with first-generation KATP openers .

Case Study: Vascular Smooth Muscle Relaxation

A study demonstrated that BMS-182264 effectively binds to specific receptor sites in rat aortic smooth muscle cells, leading to significant vasodilation without adversely affecting cardiac action potentials . This finding suggests its potential as a safer alternative for managing hypertension.

Respiratory Diseases

The compound has also been explored for its effects on respiratory conditions, particularly asthma. By modulating airway smooth muscle tone through KATP channel activation, BMS-182264 may alleviate bronchoconstriction, providing a new avenue for asthma management .

Immune System Disorders

Emerging research indicates that BMS-182264 could have applications in treating immune system diseases. Its ability to influence smooth muscle relaxation may extend beyond cardiovascular implications, potentially benefiting conditions characterized by dysregulated immune responses .

Comparative Data Table

| Application Area | Indications | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Cardiovascular Diseases | Hypertension, Ischemic Heart Disease | KATP channel activation | Clinical trials ongoing |

| Respiratory Diseases | Asthma | Smooth muscle relaxation | Preclinical studies |

| Immune System Disorders | Various immune dysregulations | Modulation of immune response | Investigational |

Pharmacological Studies

Pharmacological studies have highlighted the unique binding characteristics of BMS-182264 compared to other KATP openers. It demonstrates a distinct pharmacophore that enhances its efficacy while minimizing off-target effects. This specificity is crucial for developing safer therapeutic options for patients with cardiovascular and respiratory ailments .

Ongoing Research Initiatives

Bristol Myers Squibb continues to support independent research initiatives through their Investigator Sponsored Research program, encouraging studies that explore the full therapeutic potential of BMS-182264 across various medical fields . These initiatives aim to address unmet medical needs and further elucidate the compound's mechanisms.

Wirkmechanismus

BMS 182264 exerts its effects by activating potassium ATP channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By opening these channels, this compound causes hyperpolarization of the cell membrane, which can lead to various physiological effects such as smooth muscle relaxation and antihypertensive activity .

Vergleich Mit ähnlichen Verbindungen

BMS 182264 ähnelt anderen Kalium-ATP-Kanalöffnern wie Cromakalim und Pinacidil. Es hat einzigartige Eigenschaften gezeigt, wie z. B. die Selektivität für glatte Muskeln, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht. Andere ähnliche Verbindungen umfassen Nicorandil und Diazoxid .

Biologische Aktivität

BMS 182264 is a compound developed by Bristol-Myers Squibb that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects in preclinical and clinical studies, and relevant research findings.

Overview of this compound

This compound is a small molecule inhibitor designed to target specific pathways involved in cancer cell proliferation. Its primary mechanism of action involves the inhibition of key enzymes that facilitate tumor growth and survival. The compound has been studied for its efficacy against various cancer types, particularly those expressing specific biomarkers.

This compound functions primarily as a selective inhibitor of certain kinases involved in cellular signaling pathways. By disrupting these pathways, the compound effectively induces apoptosis (programmed cell death) in malignant cells. Key mechanisms include:

- Inhibition of Kinase Activity : this compound binds to the ATP-binding site of target kinases, preventing their activation and subsequent signaling cascades.

- Induction of Apoptosis : The blockade of these signaling pathways leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals, promoting cancer cell death.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from these studies:

Case Studies and Clinical Findings

This compound has been involved in several clinical trials assessing its safety and efficacy. Notable findings include:

- Phase I Trials : Initial studies indicated a manageable safety profile with common adverse effects including mild to moderate gastrointestinal disturbances.

- Phase II Trials : A multi-institutional study evaluated this compound in patients with advanced solid tumors. Results showed a partial response in some patients, with disease stabilization observed in others .

Case Study Example

In one notable case study involving patients with advanced gastric adenocarcinoma, this compound was administered alongside conventional therapies. The study aimed to evaluate its efficacy in enhancing treatment responses. Although the results were mixed, some patients exhibited prolonged progression-free survival compared to historical controls .

Research Applications

This compound's unique mechanism makes it a valuable tool for further research into targeted cancer therapies. Its applications include:

- Combination Therapy : Investigating synergistic effects when combined with other chemotherapeutic agents.

- Biomarker Studies : Identifying patient populations that may benefit most from treatment based on genetic profiling.

Eigenschaften

IUPAC Name |

1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDRGZVXVVZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870254 | |

| Record name | N-Cyano-N'-(4-cyanophenyl)-N''-(3,3-dimethylbutan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-54-6 | |

| Record name | Bms 182264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMINIDIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73C1QVQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.